molecular formula C52H56FN9O13 B12399998 Deruxtecan-d2

Deruxtecan-d2

Cat. No.: B12399998
M. Wt: 1036.1 g/mol
InChI Key: WXNSCLIZKHLNSG-YPYPAOJXSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Deruxtecan-d2 is synthesized through a series of chemical reactions that involve the modification of exatecan. The synthetic route typically includes steps such as esterification, amidation, and coupling reactions. Specific reaction conditions, such as temperature, pH, and solvent choice, are optimized to achieve high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process is designed to ensure consistency and scalability, meeting the regulatory standards for pharmaceutical compounds .

Chemical Reactions Analysis

Types of Reactions

Deruxtecan-d2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .

Mechanism of Action

Deruxtecan-d2 exerts its effects by inhibiting topoisomerase I, an enzyme involved in DNA replication and transcription. The compound binds to the enzyme-DNA complex, preventing the re-ligation of DNA strands and causing DNA damage. This leads to cell cycle arrest and apoptosis in cancer cells . The molecular targets and pathways involved include the HER2 receptor and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high potency as a topoisomerase I inhibitor and its ability to be conjugated with monoclonal antibodies for targeted therapy. This makes it a valuable component in ADCs, offering a targeted approach to cancer treatment with reduced systemic toxicity .

Properties

Molecular Formula

C52H56FN9O13

Molecular Weight

1036.1 g/mol

IUPAC Name

N-[2-[[2-[[(2S)-1-[[2-[[1,1-dideuterio-2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]-6-(2,5-dioxopyrrol-1-yl)hexanamide

InChI

InChI=1S/C52H56FN9O13/c1-3-52(73)33-19-38-48-31(24-62(38)50(71)32(33)25-75-51(52)72)47-35(14-13-30-28(2)34(53)20-36(60-48)46(30)47)58-43(67)26-74-27-57-41(65)22-56-49(70)37(18-29-10-6-4-7-11-29)59-42(66)23-55-40(64)21-54-39(63)12-8-5-9-17-61-44(68)15-16-45(61)69/h4,6-7,10-11,15-16,19-20,35,37,73H,3,5,8-9,12-14,17-18,21-27H2,1-2H3,(H,54,63)(H,55,64)(H,56,70)(H,57,65)(H,58,67)(H,59,66)/t35-,37-,52-/m0/s1/i26D2

InChI Key

WXNSCLIZKHLNSG-YPYPAOJXSA-N

Isomeric SMILES

[2H]C([2H])(C(=O)N[C@H]1CCC2=C3C1=C4CN5C(=CC6=C(C5=O)COC(=O)[C@@]6(CC)O)C4=NC3=CC(=C2C)F)OCNC(=O)CNC(=O)[C@H](CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCCCCN8C(=O)C=CC8=O

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CNC(=O)C(CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCCCCN8C(=O)C=CC8=O)O

Origin of Product

United States

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